Cas no 149552-52-3 (1-bromo-4-(1S)-1-isocyanatoethylbenzene)
1-bromo-4-(1S)-1-isocyanatoethylbenzene Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(4-Bromophenyl)ethyl isocyanate
- 1-bromo-4-[(1S)-1-isocyanatoethyl]Benzene
- (S)-(-)-1-(4-Bromophenyl)Ethyl Isocyanate
- (S)-1-bromo-4-(1-isocyanatoethyl)benzene(WXG02596)
- AS-66436
- AKVAGWOVWQDTAF-ZETCQYMHSA-N
- (S)-1-bromo-4-(1-isocyanatoethyl)benzene
- (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, AldrichCPR
- 1-Bromo-4-((S)-1-isocyanato-ethyl)-benzene
- 149552-52-3
- EN300-182004
- (S)-(-)-1-(4-Bromophenyl)ethylisocyanate
- SCHEMBL116445
- MFCD05664122
- Benzene, 1-bromo-4-[(1S)-1-isocyanatoethyl]-
- AKOS015835636
- 1-bromo-4-(1S)-1-isocyanatoethylbenzene
-
- MDL: MFCD05664122
- Inchi: 1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
- InChI Key: AKVAGWOVWQDTAF-ZETCQYMHSA-N
- SMILES: BrC1C=CC(=CC=1)[C@H](C)N=C=O
Computed Properties
- Exact Mass: 224.97894
- Monoisotopic Mass: 224.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.4A^2
- XLogP3: 3.8
Experimental Properties
- Color/Form: White low melting point solid
- Density: Not available
- Melting Point: 30-32°C
- Boiling Point: 145-147°C 7mm
- Flash Point: 145-147°C/7mm
- Refractive Index: 1.562
- PSA: 29.43
- LogP: 2.84590
- Sensitiveness: Moisture Sensitive
- Solubility: Hydrolyzable
- Vapor Pressure: Not available
1-bromo-4-(1S)-1-isocyanatoethylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2206
- Hazard Category Code: 20/22-36/37/38-42
- Safety Instruction: 23-26-36/37/39-45
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R20/22;R36/37/38;R42
- Safety Term:S23;S26;S36/37/39;S45
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-bromo-4-(1S)-1-isocyanatoethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B999763-50mg |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B999763-100mg |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B999763-500mg |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D762863-1g |
Benzene, 1-bromo-4-[(1S)-1-isocyanatoethyl]- |
149552-52-3 | 85% | 1g |
$190 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20322-1g |
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, 97% |
149552-52-3 | 97% | 1g |
¥2401.00 | 2023-03-07 | |
| Enamine | EN300-182004-0.05g |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 95% | 0.05g |
$21.0 | 2023-09-19 | |
| Enamine | EN300-182004-0.1g |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 95% | 0.1g |
$30.0 | 2023-09-19 | |
| Enamine | EN300-182004-0.25g |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 95% | 0.25g |
$44.0 | 2023-09-19 | |
| Enamine | EN300-182004-0.5g |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 95% | 0.5g |
$69.0 | 2023-09-19 | |
| Enamine | EN300-182004-1.0g |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
149552-52-3 | 95% | 1g |
$89.0 | 2023-06-08 |
1-bromo-4-(1S)-1-isocyanatoethylbenzene Suppliers
1-bromo-4-(1S)-1-isocyanatoethylbenzene Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-bromo-4-(1S)-1-isocyanatoethylbenzene
Introduction to 1-Bromo-4-(1S)-1-Isocyanatoethylbenzene (CAS No. 149552-52-3)
The compound 1-bromo-4-(1S)-1-isocyanatoethylbenzene (CAS No. 149552-52-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a bromine atom, an isocyanate group, and a benzene ring with specific stereochemistry. The isocyanate group is a highly reactive functional group, making this compound versatile in various chemical reactions.
Recent studies have highlighted the importance of stereochemistry in the synthesis and application of this compound. The (1S) configuration at the isocyanatoethyl group plays a crucial role in determining its reactivity and selectivity in reactions. Researchers have explored its use as an intermediate in the synthesis of biologically active compounds, where stereocontrol is essential for achieving desired pharmacological properties.
The synthesis of 1-bromo-4-(1S)-1-isocyanatoethylbenzene involves a multi-step process that includes bromination, alkylation, and stereochemical control. Advanced techniques such as enantioselective catalysis have been employed to ensure high enantiomeric excess in the final product. These methods are detailed in recent publications, emphasizing the importance of green chemistry principles to minimize environmental impact during production.
In terms of applications, this compound has shown promise in the development of advanced polymers and coatings. Its reactivity with nucleophiles makes it an ideal candidate for forming urethane linkages, which are critical in polymer chemistry. Additionally, its use in click chemistry has been explored, offering new avenues for rapid and efficient molecule assembly.
Recent research has also focused on the biological activity of derivatives of CAS No. 149552-52-3. Studies indicate potential applications in drug delivery systems, where its stereochemistry and reactivity can be tailored to enhance drug efficacy and reduce side effects. These findings underscore the compound's role as a valuable building block in medicinal chemistry.
Looking ahead, the development of more efficient synthesis routes and the exploration of novel applications will continue to drive interest in 1-bromo-4-(1S)-1-isocyanatoethylbenzene. Its unique combination of reactivity and stereochemical control positions it as a key molecule in both academic research and industrial applications.
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